1-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-(1H-imidazol-5-ylmethyl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-(1H-imidazol-5-ylmethyl)-N-methylmethanamine is a complex organic compound that features a piperidine ring, a fluorophenyl group, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-(1H-imidazol-5-ylmethyl)-N-methylmethanamine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the attachment of the imidazole moiety. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with a suitable nucleophile.
Attachment of Imidazole Moiety: This can be done through condensation reactions involving imidazole derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-(1H-imidazol-5-ylmethyl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-(1H-imidazol-5-ylmethyl)-N-methylmethanamine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-(1H-imidazol-5-ylmethyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety may play a crucial role in binding to these targets, while the fluorophenyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-[2-(3-chlorophenyl)ethyl]piperidin-4-yl]-N-(1H-imidazol-5-ylmethyl)-N-methylmethanamine
- 1-[1-[2-(3-bromophenyl)ethyl]piperidin-4-yl]-N-(1H-imidazol-5-ylmethyl)-N-methylmethanamine
Uniqueness
1-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-(1H-imidazol-5-ylmethyl)-N-methylmethanamine is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-(1H-imidazol-5-ylmethyl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN4/c1-23(14-19-12-21-15-22-19)13-17-6-9-24(10-7-17)8-5-16-3-2-4-18(20)11-16/h2-4,11-12,15,17H,5-10,13-14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXOECSHXUDZQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CCC2=CC(=CC=C2)F)CC3=CN=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.